3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide
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Overview
Description
3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide: is an organosulfur compound with the molecular formula C8H9BrINO2S and a molecular weight of 390.04 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of benzene derivatives followed by sulfonamide formation. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group to produce different sulfonyl compounds .
Scientific Research Applications
3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoiodobenzene: Similar structure but lacks the sulfonamide group.
4-Iodobenzenesulfonamide: Contains the sulfonamide group but lacks the bromine atom.
Uniqueness
3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is unique due to the combination of bromine, iodine, and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9BrINO2S |
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Molecular Weight |
390.04 g/mol |
IUPAC Name |
3-bromo-N-ethyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
SFVFUNKWHGJATB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
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